Cas no 2155808-57-2 (rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid)
rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid Chemical and Physical Properties
Names and Identifiers
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- rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid
- rac-2-{[(tert-butoxy)carbonyl]amino}-2-[(1R,2S)-2-hydroxy-2-methylcyclohexyl]acetic acid
- EN300-1300891
- 2155808-57-2
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- Inchi: 1S/C14H25NO5/c1-13(2,3)20-12(18)15-10(11(16)17)9-7-5-6-8-14(9,4)19/h9-10,19H,5-8H2,1-4H3,(H,15,18)(H,16,17)/t9-,10?,14+/m0/s1
- InChI Key: PRPYFJLHBKICCH-UGJFRGMJSA-N
- SMILES: O[C@]1(C)CCCC[C@H]1C(C(=O)O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 287.17327290g/mol
- Monoisotopic Mass: 287.17327290g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 376
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 95.9Ų
rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1300891-1.0g |
rac-2-{[(tert-butoxy)carbonyl]amino}-2-[(1R,2S)-2-hydroxy-2-methylcyclohexyl]acetic acid |
2155808-57-2 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1300891-50mg |
rac-2-{[(tert-butoxy)carbonyl]amino}-2-[(1R,2S)-2-hydroxy-2-methylcyclohexyl]acetic acid |
2155808-57-2 | 50mg |
$647.0 | 2023-09-30 | ||
| Enamine | EN300-1300891-100mg |
rac-2-{[(tert-butoxy)carbonyl]amino}-2-[(1R,2S)-2-hydroxy-2-methylcyclohexyl]acetic acid |
2155808-57-2 | 100mg |
$678.0 | 2023-09-30 | ||
| Enamine | EN300-1300891-250mg |
rac-2-{[(tert-butoxy)carbonyl]amino}-2-[(1R,2S)-2-hydroxy-2-methylcyclohexyl]acetic acid |
2155808-57-2 | 250mg |
$708.0 | 2023-09-30 | ||
| Enamine | EN300-1300891-500mg |
rac-2-{[(tert-butoxy)carbonyl]amino}-2-[(1R,2S)-2-hydroxy-2-methylcyclohexyl]acetic acid |
2155808-57-2 | 500mg |
$739.0 | 2023-09-30 | ||
| Enamine | EN300-1300891-1000mg |
rac-2-{[(tert-butoxy)carbonyl]amino}-2-[(1R,2S)-2-hydroxy-2-methylcyclohexyl]acetic acid |
2155808-57-2 | 1000mg |
$770.0 | 2023-09-30 | ||
| Enamine | EN300-1300891-2500mg |
rac-2-{[(tert-butoxy)carbonyl]amino}-2-[(1R,2S)-2-hydroxy-2-methylcyclohexyl]acetic acid |
2155808-57-2 | 2500mg |
$1509.0 | 2023-09-30 | ||
| Enamine | EN300-1300891-5000mg |
rac-2-{[(tert-butoxy)carbonyl]amino}-2-[(1R,2S)-2-hydroxy-2-methylcyclohexyl]acetic acid |
2155808-57-2 | 5000mg |
$2235.0 | 2023-09-30 | ||
| Enamine | EN300-1300891-10000mg |
rac-2-{[(tert-butoxy)carbonyl]amino}-2-[(1R,2S)-2-hydroxy-2-methylcyclohexyl]acetic acid |
2155808-57-2 | 10000mg |
$3315.0 | 2023-09-30 |
rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid
Recent Advances in the Study of rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid (CAS: 2155808-57-2)
In recent years, the compound rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid (CAS: 2155808-57-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral cyclohexylacetic acid derivative has shown promising potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting inflammatory and metabolic disorders. The unique stereochemistry of this compound, characterized by the (1R,2S)-2-hydroxy-2-methylcyclohexyl moiety, plays a critical role in its biological activity and synthetic utility.
Recent studies have focused on optimizing the synthetic routes for rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid to improve yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry reported a scalable asymmetric synthesis method utilizing enzymatic resolution, achieving >99% enantiomeric excess (ee) for the desired (1R,2S)-isomer. This advancement addresses previous challenges in stereocontrol during the tert-butoxycarbonyl (Boc) protection step, which often led to racemization. The improved synthetic protocol has facilitated broader exploration of this compound's pharmaceutical applications.
Pharmacological investigations have revealed that rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid serves as a versatile scaffold for developing PPARγ (peroxisome proliferator-activated receptor gamma) modulators. Molecular docking studies demonstrate that the cyclohexyl ring system optimally occupies the ligand-binding domain of PPARγ, while the hydroxyl group forms crucial hydrogen bonds with key amino acid residues. These findings, published in Bioorganic & Medicinal Chemistry Letters (2024), suggest potential applications in diabetes treatment, with improved selectivity over current thiazolidinedione drugs.
The compound's metabolic stability has been systematically evaluated in recent preclinical studies. Data from in vitro microsomal assays (human and rat liver microsomes) indicate that the Boc-protected form (2155808-57-2) exhibits significantly enhanced metabolic stability compared to its deprotected analogs, with half-lives exceeding 120 minutes in human microsomes. This property, combined with favorable LogP values (2.1-2.5), positions this chemical entity as an attractive candidate for further drug development. Researchers at several major pharmaceutical companies have included derivatives of 2155808-57-2 in their pipelines for inflammatory bowel disease therapeutics.
Emerging applications in radiopharmaceuticals have also been reported. A 2024 study in the European Journal of Medicinal Chemistry described the successful incorporation of fluorine-18 labeled analogs of rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid for positron emission tomography (PET) imaging of fatty acid metabolism in tumors. The compound's ability to cross the blood-brain barrier while maintaining target specificity offers new possibilities for neuroimaging applications.
Quality control and analytical method development for 2155808-57-2 have seen significant progress. Recent publications detail validated HPLC methods using chiral stationary phases (e.g., Chiralpak AD-H column) capable of resolving all four stereoisomers with baseline separation. These analytical advances support the growing industrial production of this compound, with current Good Manufacturing Practice (cGMP) batches now available from several specialty chemical suppliers.
In conclusion, rac-2-{(tert-butoxy)carbonylamino}-2-(1R,2S)-2-hydroxy-2-methylcyclohexylacetic acid (2155808-57-2) continues to demonstrate multifaceted potential in pharmaceutical research. From its role as a synthetic building block to its direct therapeutic applications, recent studies underscore the importance of this chiral compound in drug discovery. Future research directions likely include further exploration of structure-activity relationships and the development of targeted delivery systems for enhanced bioavailability.
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